molecular formula C7H15Cl B15213015 2-Chloro-2,4-dimethylpentane CAS No. 35951-33-8

2-Chloro-2,4-dimethylpentane

Cat. No.: B15213015
CAS No.: 35951-33-8
M. Wt: 134.65 g/mol
InChI Key: DQOHPSPKVODKLV-UHFFFAOYSA-N
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Description

2-Chloro-2,4-dimethylpentane is an organic compound with the molecular formula C7H15Cl. It is a chlorinated hydrocarbon, specifically a chloroalkane, characterized by the presence of a chlorine atom attached to a carbon atom in a branched alkane structure. This compound is used in various chemical reactions and industrial applications due to its reactivity and unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-2,4-dimethylpentane can be synthesized through the hydrochlorination of 2,4-dimethylpentene. The reaction involves the addition of hydrogen chloride (HCl) to 2,4-dimethylpentene in the presence of a solvent such as methylene chloride. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of hydrogen chloride to 2,4-dimethylpentene in a reactor, with careful monitoring of temperature and pressure to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2,4-dimethylpentane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, resulting in the formation of alcohols.

    Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.

    Oxidation Reactions: Although less common, the compound can be oxidized under specific conditions to form corresponding ketones or aldehydes.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Major Products Formed

    Substitution: 2,4-dimethyl-2-pentanol.

    Elimination: 2,4-dimethyl-2-pentene.

    Oxidation: 2,4-dimethyl-2-pentanone.

Scientific Research Applications

2-Chloro-2,4-dimethylpentane is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-2,4-dimethylpentane primarily involves its reactivity as a chloroalkane. The chlorine atom, being electronegative, makes the carbon-chlorine bond polar, which facilitates nucleophilic substitution and elimination reactions. The compound can interact with various molecular targets, including nucleophiles and electrophiles, through these reactions, leading to the formation of different products .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-2-methylpentane
  • 2-Chloro-3-methylpentane
  • 2-Chloro-2,3-dimethylbutane

Uniqueness

2-Chloro-2,4-dimethylpentane is unique due to its specific branching and the position of the chlorine atom. This structure influences its reactivity and the types of reactions it undergoes. Compared to similar compounds, it may exhibit different reaction rates and selectivity in chemical processes .

Properties

CAS No.

35951-33-8

Molecular Formula

C7H15Cl

Molecular Weight

134.65 g/mol

IUPAC Name

2-chloro-2,4-dimethylpentane

InChI

InChI=1S/C7H15Cl/c1-6(2)5-7(3,4)8/h6H,5H2,1-4H3

InChI Key

DQOHPSPKVODKLV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)(C)Cl

Origin of Product

United States

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